molecular formula C30H29ClN4O3 B12365530 Hdac6-IN-36

Hdac6-IN-36

Cat. No.: B12365530
M. Wt: 529.0 g/mol
InChI Key: KSUSUJKEPHDKQR-XTEPFMGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-36 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Hdac6-IN-36 exerts its effects by selectively inhibiting HDAC6, thereby preventing the deacetylation of its target proteins. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. For example, the inhibition of HDAC6 can disrupt the function of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the acetylation status of α-tubulin, affecting cell motility and migration .

Properties

Molecular Formula

C30H29ClN4O3

Molecular Weight

529.0 g/mol

IUPAC Name

(1R,3S)-1-(4-chlorophenyl)-2-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C30H29ClN4O3/c31-22-13-11-20(12-14-22)28-27-24(23-3-1-2-4-25(23)33-27)15-26(35(28)17-19-5-6-19)30(37)32-16-18-7-9-21(10-8-18)29(36)34-38/h1-4,7-14,19,26,28,33,38H,5-6,15-17H2,(H,32,37)(H,34,36)/t26-,28+/m0/s1

InChI Key

KSUSUJKEPHDKQR-XTEPFMGCSA-N

Isomeric SMILES

C1CC1CN2[C@@H](CC3=C([C@H]2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO

Canonical SMILES

C1CC1CN2C(CC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO

Origin of Product

United States

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